6-Cloro nicotinato de etilo

Descripción general

Descripción

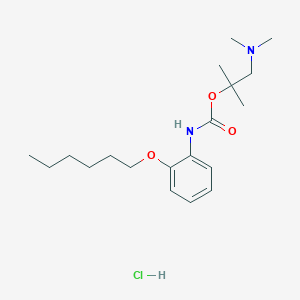

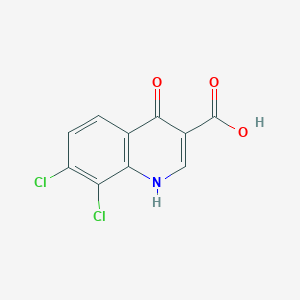

Ethyl 6-chloronicotinate (6-CN) is an important organic compound used in a variety of scientific research applications. As a derivative of nicotinic acid, 6-CN is found in many plants, fungi and bacteria and has been used in laboratory experiments for a variety of purposes. 6-CN has been used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and in biochemical and physiological research.

Aplicaciones Científicas De Investigación

Síntesis de derivados de piridina

El 6-Cloro nicotinato de etilo se puede utilizar en la síntesis de derivados de piridina . Por ejemplo, se puede utilizar en la preparación de 2-carboxilato de etilo-5-{[5-(1H-benzimidazol-2-il)piridin-2-il]etinil}piridina mediante la reacción con 2-[6-(etinil)piridin-3-il]-1H-benzimidazol bajo irradiación de microondas .

Amidación directa

El this compound se somete a una amidación directa cuando reacciona con bencilamina en presencia de trifluorometanosulfonato de lantano La(OTf)3 . Esta reacción se puede utilizar para producir una variedad de compuestos amida, que son importantes en muchas áreas de la química y la biología.

Investigación de propiedades fisicoquímicas

Las propiedades estructurales y fisicoquímicas del this compound se han investigado en base a sus datos espectroscópicos, la teoría de la densidad funcional dependiente del tiempo y los diagramas de densidad de estados . Este tipo de investigación ayuda a comprender el comportamiento del compuesto en diferentes condiciones y puede orientar sus aplicaciones en diversos campos.

Material para reacciones químicas

El this compound puede servir como material de partida para diversas reacciones químicas debido a su reactividad. Su átomo de cloro se puede reemplazar por otros grupos, lo que da lugar a una amplia gama de compuestos con diferentes propiedades .

Producción de derivados del ácido nicotínico

El this compound se puede utilizar para producir derivados del ácido nicotínico . Estos compuestos tienen una amplia gama de aplicaciones, incluida la industria farmacéutica, donde se utilizan en la producción de diversos medicamentos .

Investigación de seguridad y manipulación

La investigación sobre la seguridad y la manipulación del this compound también es una aplicación importante. Esto incluye comprender sus posibles peligros, como la irritación de la piel y los ojos, y desarrollar medidas de seguridad adecuadas .

Safety and Hazards

Ethyl 6-chloronicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

Mecanismo De Acción

Target of Action

Ethyl 6-chloronicotinate is a derivative of nicotinic acid

Mode of Action

Ethyl 6-chloronicotinate undergoes direct amidation when reacting with benzylamine in the presence of lanthanum trifluoromethanesulfonate La(OTf)3

Biochemical Pathways

It’s known that it can be used in the preparation of other compounds

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It’s worth noting that the compound is stable under inert atmosphere and room temperature conditions .

Análisis Bioquímico

Biochemical Properties

Ethyl 6-chloronicotinate undergoes direct amidation when it reacts with benzylamine in the presence of lanthanum trifluoromethanesulfonate La (OTf)3 . This reaction is part of the biochemical interactions that Ethyl 6-chloronicotinate participates in.

Cellular Effects

The specific cellular effects of Ethyl 6-chloronicotinate are not well-documented in the literature. As a derivative of nicotinic acid, it may have similar effects on cells. Nicotinic acid and its derivatives are known to interact with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ethyl 6-chloronicotinate involves its interaction with benzylamine, leading to direct amidation . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The specific metabolic pathways that Ethyl 6-chloronicotinate is involved in are not well-documented. As a derivative of nicotinic acid, it may participate in similar metabolic pathways. Nicotinic acid is involved in various metabolic processes, including the metabolism of fats, carbohydrates, and proteins .

Propiedades

IUPAC Name |

ethyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDJJTQWIZLGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

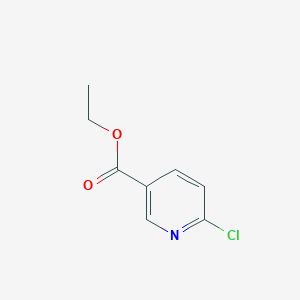

CCOC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384090 | |

| Record name | Ethyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49608-01-7 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic methods were employed in this research to study ethyl 6-chloronicotinate, and what kind of structural information do they provide?

A1: The research employed a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR), Fourier-transform Raman, dispersive Raman, and nuclear magnetic resonance (NMR) spectroscopy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)